(E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H16FN3S and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of novel heterocyclic compounds, such as those containing thiazolyl and naphthalene units, involves intricate procedures to ensure precise chemical properties. These processes often utilize 1H NMR, 13C NMR, and other spectroscopic techniques for characterization. For example, the synthesis of new organotin compounds derived from Schiff bases showcases the complexity of creating compounds for specific applications, such as organic light-emitting diodes (OLEDs) (García-López et al., 2014).
Applications in Material Science
These compounds find applications in material science, particularly in the development of semiconducting polymers and OLEDs. Their photophysical properties, including quantum yields and emission spectra, are crucial for these applications. Studies on organotin compounds for OLEDs and the development of semiconducting polymers with naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole units highlight their potential in creating high-performance electronics (Kawashima et al., 2013).
Biological Activities
Research also extends into the biological activities of such compounds, including their antibacterial properties and potential as chemosensors for detecting specific ions. For instance, the synthesis and antibacterial activity of novel 1,4-naphthoquinone derivatives, along with their complexes with Pd(II), Ni(II), and Co(II), demonstrate the versatility of naphthalene and thiazolyl compounds in medical applications (Ekennia et al., 2018).
Fluorescent Probes and Sensors
Moreover, these compounds are valuable as fluorescent probes and sensors due to their photophysical characteristics. The development of fluorescent dyes with large Stokes shifts and high quantum yields for selective detection of sulfhydryl compounds, like cysteine, showcases their potential in biochemical sensing and imaging applications (Dai et al., 2014).
Properties
IUPAC Name |
(E)-3-(5-fluoro-2-methylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3S/c1-15-6-9-20(24)11-21(15)26-13-19(12-25)23-27-22(14-28-23)18-8-7-16-4-2-3-5-17(16)10-18/h2-11,13-14,26H,1H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHUKDNNXOOOMH-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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